Zanamivir-13C,15N2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

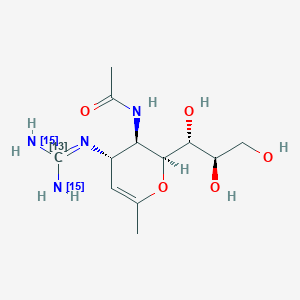

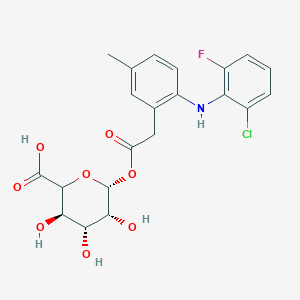

Zanamivir-13C,15N2 is a labelled analogue of Zanamivir . It is an influenza viral neuraminidase inhibitor and the structural analog of the sialic acid . It is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS .

Molecular Structure Analysis

The molecular formula of Zanamivir-13C,15N2 is C11[13C]H20N2[15N]2O7 . Its molecular weight is 335.29 . The InChI code provides a detailed description of its molecular structure .Chemical Reactions Analysis

Specific chemical reactions involving Zanamivir-13C,15N2 are not provided in the available sources. As a neuraminidase inhibitor, it is known to interact with the neuraminidase protein of the influenza virus .Physical And Chemical Properties Analysis

Zanamivir-13C,15N2 is a solid substance . It has a molecular weight of 335.29 and a molecular formula of C11[13C]H20N2[15N]2O7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Zanamivir Resistance and Viral Mutation : Zanamivir is effective against influenza A and B viruses. However, certain mutations in the influenza virus can lead to reduced susceptibility to Zanamivir, highlighting the importance of ongoing surveillance for resistance (Hurt et al., 2009).

Dimeric Zanamivir Conjugates : Dimeric zanamivir conjugates have been investigated as potential second-generation therapies for influenza. These compounds show enhanced activity and persistence in lung tissue compared to zanamivir alone (Macdonald et al., 2005).

Efficacy in Preventing Influenza Infection : Intravenous zanamivir has been shown to be effective in preventing influenza A virus infection and reducing symptoms associated with the infection (Calfee et al., 1999).

Therapeutic Activity : Direct administration of zanamivir to the respiratory tract in adults with influenza has been found safe and effective in reducing symptoms if started early in the infection course (Hayden et al., 1997).

Environmental Trace Analysis : Zanamivir's environmental presence and its potential to induce antiviral-resistant viruses in the environment have been studied, emphasizing the importance of monitoring its environmental impact (Lindberg et al., 2015).

DNA and RNA Interaction : Studies have shown that zanamivir interacts with DNA and RNA, affecting the structural stability of these nucleic acids, which is critical for understanding its molecular mechanism of action (Nafisi et al., 2007).

Nanoparticle Formulations : Zanamivir has been studied in combination with nanoparticles to enhance its efficacy against H1N1 influenza virus, highlighting innovative approaches to drug delivery (Lin et al., 2017).

Pharmacokinetics and Safety : Various studies have examined the pharmacokinetics and safety of zanamivir when administered through different routes, providing essential information for its clinical use (Cass et al., 1999).

Drug Interactions : Zanamivir has a low potential for drug interactions, making it a safer option for patients on multiple medications (Daniel et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCOVORZCHMIB-REROTNFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)N=[13C]([15NH2])[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)